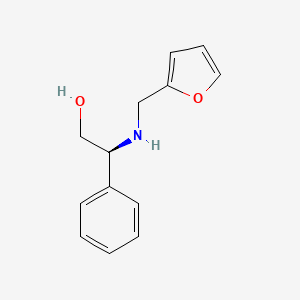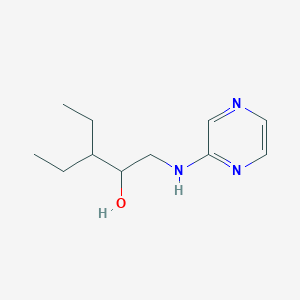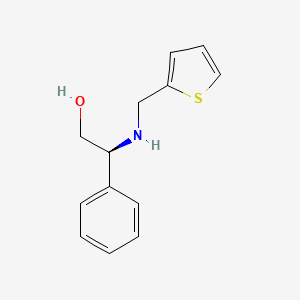
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol, also known as FPE, is a chiral compound that has been increasingly studied for its potential application in the field of medicinal chemistry. FPE is a derivative of phenylethanolamine, which is a natural neurotransmitter in the human body. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have a high affinity for the beta-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has also been shown to reduce the expression of COX-2, which is an enzyme that plays a key role in the inflammatory response. In addition, (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have a high affinity for the beta-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has several advantages for lab experiments, including its high purity and stability. The compound is relatively easy to synthesize in large quantities, making it an attractive candidate for research purposes. However, (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol. One area of research is the development of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, the mechanism of action of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol needs to be further elucidated to fully understand its pharmacological effects.
Conclusion
In conclusion, (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol is a chiral compound that has been increasingly studied for its potential application in the field of medicinal chemistry. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been tested in vitro and in vivo to determine its efficacy in treating various diseases, including cancer, inflammation, and pain. The compound has several advantages for lab experiments, including its high purity and stability. However, (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has several limitations, including its low solubility in water and its potential toxicity at high concentrations. There are several future directions for the study of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol, including the development of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol analogs with improved pharmacological properties and the investigation of the potential therapeutic applications of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol in the treatment of various diseases.
Synthesemethoden
The synthesis of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol involves the reaction of furfurylamine with (R)-2-phenylethanol in the presence of a chiral catalyst. The reaction proceeds through a stereoselective process to yield the desired product in high yield and purity. The synthesis of (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been optimized to produce large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been studied extensively for its potential application in the field of medicinal chemistry. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. (2S)-2-(furan-2-ylmethylamino)-2-phenylethanol has been tested in vitro and in vivo to determine its efficacy in treating various diseases, including cancer, inflammation, and pain.
Eigenschaften
IUPAC Name |
(2S)-2-(furan-2-ylmethylamino)-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-13(11-5-2-1-3-6-11)14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLVELIJYKNDMO-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)

![[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628911.png)


![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)

![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)


![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)